Product packaging for Formic acid;vanadium(Cat. No.:CAS No. 98841-55-5)

Formic acid;vanadium

Cat. No.: B12064148
CAS No.: 98841-55-5
M. Wt: 96.967 g/mol
InChI Key: DSCWWJIQVMMRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Vanadium Chemistry in Advanced Materials and Catalysis

The history of vanadium chemistry began with its discovery in 1801 by Andrés Manuel del Río. wikipedia.org Early industrial applications were notable, such as the use of vanadium steel in the chassis of the Ford Model T, which leveraged the element's strengthening properties in alloys. wikipedia.org However, the most significant impact of vanadium in the chemical sciences has been in the field of catalysis. scilit.comacs.orgosti.gov

Vanadium's catalytic prowess stems from its capacity to adopt various oxidation states, which facilitates redox reactions. researchgate.netresearchgate.net This property is harnessed in major industrial processes, including the production of sulfuric acid, where vanadium pentoxide serves as the catalyst. wikipedia.orgrsc.org The chemistry of vanadium has been an active area of research for over half a century, leading to its use in a broad spectrum of catalytic applications. scilit.comacs.orgosti.gov These include the oxidation of alkanes, alkenes, alcohols, and sulfur-containing compounds, as well as carbon-carbon bond formation and polymerization reactions. osti.govresearchgate.netrsc.orgresearchgate.netnih.gov

In the realm of advanced materials, vanadium compounds are crucial precursors and components. Research has focused on synthesizing various vanadium oxides (e.g., V₂O₃, VO₂, V₂O₅) from vanadium precursors. acs.orgmdpi.com These oxides exhibit unique properties, such as thermochromism and electrochromism, making them valuable for applications like smart windows and electronic devices. acs.org The development of nanostructured vanadium oxides and their composites is also a significant area of materials science research. scilit.com

Significance of Formate (B1220265) Ligands in Vanadium Complexation

A formate ligand (HCOO⁻) is the conjugate base of formic acid. In coordination chemistry, it can bind to metal ions in several ways, including as a monodentate or a bridging ligand. This versatility is significant in the formation of vanadium-formate complexes.

The interaction between formate ligands and vanadium centers leads to the formation of distinct structures, such as the layered crystal structure observed in vanadyl formate (VO(HCOO)₂·H₂O). researchgate.net This layered arrangement is a direct result of the formate ligands bridging vanadium centers, creating extended networks. Such coordination polymers are a key area of interest. For example, a vanadium formate coordination polymer has been synthesized and studied for its electrochemical properties. nih.govscispace.com

Theoretical studies have also shed light on the coordination behavior of ligands with vanadium. For instance, research comparing the complexation of formamidoximate and formate with the oxovanadium(IV) ion (VO²⁺) helps in understanding the binding preferences and stability of these complexes, which is crucial for designing new materials. osti.gov The ability of formate to form stable complexes with vanadium in various oxidation states, such as Vanadium(II), has also been demonstrated through electrolytic synthesis methods. acs.org

Overview of Key Research Domains for Formic Acid, Vanadium Salt

Research involving formic acid, vanadium salt, is concentrated in several key domains, primarily leveraging the compound either as a precursor for advanced materials or as a component in electrochemical and catalytic systems.

Precursor for Vanadium Oxides: Vanadyl formate, specifically vanadyl formate monohydrate (VO(HCOO)₂·H₂O), serves as a valuable precursor for the synthesis of various nanoscale vanadium oxides. acs.orgscispace.com Through controlled thermal decomposition (calcination) under specific atmospheric conditions, this single precursor can yield different oxides such as vanadium sesquioxide (V₂O₃), vanadium dioxide (VO₂), and vanadium pentoxide (V₂O₅). acs.org These resulting oxides are investigated for their advanced functionalities:

V₂O₃: Studied for its temperature-dependent metal-insulator transition. researchgate.net

VO₂: Investigated for its thermochromic properties, making it suitable for smart window applications. acs.org

V₂O₅: Explored for its electrochromic properties in thin films. acs.org

Energy Storage: A significant area of application is in electrochemical energy storage. Layered vanadium formate coordination polymers have been developed and tested as anode materials for lithium-ion batteries. researchgate.netnih.govscispace.com Research indicates that these materials exhibit promising performance, including high reversible capacity and good rate capability. The charge storage mechanism involves the V³⁺/V⁴⁺ redox couple, with a notable contribution from pseudocapacitive behavior. nih.govscispace.com Composites of vanadium formate with partially reduced graphene oxide have shown even higher capacities. nih.govscispace.com

Electrochemical Performance of Vanadium Formate (VF) Anodes

Material Current Density (mA g⁻¹) Reversible Capacity (mAh g⁻¹) Cycle Number Reference
VF 50 329 50 nih.gov, scispace.com
VF-prGO Composite 50 504 Not specified nih.gov, scispace.com

Catalysis: Vanadium salts are effective catalysts for the conversion of biomass into valuable organic acids, particularly formic acid. nih.govresearchgate.net Vanadium-based catalysts, such as VOSO₄ or NaVO₃ in acidic solutions, can facilitate the oxidative cleavage of C-C bonds in carbohydrates like glucose. nih.govresearchgate.net This process is a key pathway for producing formic acid from renewable resources. Research focuses on optimizing reaction conditions to maximize the yield of formic acid while minimizing over-oxidation to by-products like CO₂. nih.gov

Catalytic Conversion of Glucose to Formic Acid using Vanadium Salt Catalysts

Catalyst Temperature O₂ Pressure Yield of Formic Acid Reference
VOSO₄ 413 K 2 MPa 70-75% nih.gov
NaVO₃ / H₂SO₄ 433 K 3 MPa 64.9% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O2V B12064148 Formic acid;vanadium CAS No. 98841-55-5

Properties

CAS No.

98841-55-5

Molecular Formula

CH2O2V

Molecular Weight

96.967 g/mol

IUPAC Name

formic acid;vanadium

InChI

InChI=1S/CH2O2.V/c2-1-3;/h1H,(H,2,3);

InChI Key

DSCWWJIQVMMRBI-UHFFFAOYSA-N

Canonical SMILES

C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes for Vanadium Formate (B1220265) Compounds

The preparation of vanadium formate can be achieved through several chemical pathways, largely dependent on the starting vanadium compound. These methods typically involve the reaction of a vanadium salt or oxide with formic acid, which can act as both a reactant and a reducing agent.

Solution-Phase Synthesis from Vanadium Compounds and Formic Acid

Solution-phase synthesis offers a versatile approach to producing vanadium formate, allowing for control over reaction conditions to target specific oxidation states of vanadium.

The direct synthesis of vanadium formate from vanadium chlorides, such as vanadium tetrachloride (VCl₄) and vanadyl oxytrichloride (VOCl₃), is not extensively documented in publicly available scientific literature. While these compounds are common precursors for other vanadium complexes, their direct reaction with formic acid to yield a stable formate salt is not a conventionally reported synthetic route.

Vanadium pentoxide (V₂O₅) serves as a common and cost-effective starting material for the synthesis of various vanadium compounds, including those that can lead to the formation of vanadium formate. The reaction of V₂O₅ with formic acid typically involves the reduction of the V(V) center. Formic acid can act as a reducing agent, particularly at elevated temperatures, facilitating the conversion of V(V) to lower oxidation states like V(IV) or V(III).

The process generally involves suspending V₂O₅ in an acidic medium, such as sulfuric acid, followed by the addition of a reducing agent. While various reducing agents can be employed, formic acid itself can contribute to the reduction process. For instance, in the preparation of vanadyl sulfate (B86663), which can be a precursor to other vanadium salts, V₂O₅ is reacted in an acidic solution with a reducing agent. The use of formic acid in such systems can lead to the in-situ formation of vanadium formate species. The reaction conditions, including temperature and the presence of catalysts, can influence the final oxidation state of the vanadium and the composition of the resulting formate complex. nih.gov

PrecursorReactantKey ConditionsObserved Product/Intermediate
Vanadium Pentoxide (V₂O₅)Formic AcidElevated temperature, often in the presence of a catalyst (e.g., Pt/C)Reduced vanadium species (e.g., V³⁺, V⁴⁺) in solution, indicating formate complex formation. nih.gov

Ammonium (B1175870) metavanadate (NH₄VO₃) is another widely used precursor for the synthesis of vanadium compounds. Its reaction with formic acid in an aqueous solution can lead to the formation of vanadium formate complexes. In a typical synthesis, dissolving ammonium metavanadate in water, followed by the addition of formic acid, can yield solutions containing vanadium formate. The specific vanadium formate species formed depends on factors such as the concentration of reactants, pH, and temperature. For example, a transparent yellow V₂O₅ sol, which can be a precursor for various applications, can be synthesized by dissolving NH₄VO₃ in hot water and subsequently adding formic acid. researchgate.net

PrecursorReactantTemperatureStirring TimeOutcome
Ammonium Metavanadate (NH₄VO₃)Formic Acid60-70 °C2 hoursClear yellow V₂O₅ solution, indicating the formation of soluble vanadium species with formate ions. researchgate.net

Electrolytic Preparation of Vanadium(II) Formate

An effective method for the large-scale synthesis of Vanadium(II) formate is through electrolytic reduction. acs.org This process typically starts with a V(V) source, such as sodium metavanadate (NaVO₃), dissolved in a formic acid medium. To enhance the efficiency of the electrolysis, a preliminary chemical reduction of V(V) to V(IV) is often performed using a reducing agent like hydrazine (B178648) or ascorbic acid. The resulting vanadium(IV) formate solution is then subjected to electrolysis. acs.org

The electrolytic cell can be constructed with stainless steel mesh electrodes. As the reduction progresses, the color of the solution changes, indicating the different oxidation states of vanadium: from yellow [V(V)] to sky blue [V(IV)], then to green [V(III)], and finally to purple [V(II)]. The progress of the electrolysis is monitored by measuring the solution potential. acs.org

Table of Precursors and Products in Vanadium Formate Synthesis

Synthetic Route Precursor Compound Primary Reactant(s) Resulting Vanadium Species
Solution-Phase Vanadium Pentoxide (V₂O₅) Formic Acid V(IV) or V(III) formate complexes
Solution-Phase Ammonium Metavanadate (NH₄VO₃) Formic Acid, Water Soluble V(V) formate species
Solution-Phase Vanadyl Sulfate (VOSO₄·nH₂O) Formate ion source V(IV) formate complexes in solution

Formation as Intermediates in Reaction Pathways

Vanadium formates also appear as key intermediates in certain catalytic oxidation reactions. researchgate.net During the oxidation of formaldehyde (B43269) to formic acid on a V-Ti oxide catalyst, salt-like surface compounds, identified as formates stabilized on vanadium ions, are formed as intermediates. researchgate.net Similarly, in the decomposition of formic acid, formate species are recognized as crucial reaction intermediates. rsc.orgrsc.org The identification of these intermediates is often accomplished through techniques like in situ IR spectroscopy, which can detect the characteristic absorption bands of the formate structures. researchgate.net

Precursor Reactivity and Conversion Pathways

The synthesis of vanadium compounds often begins with a vanadium precursor, such as Vanadium(V) oxide (V₂O₅), which is valued for its low cost. nih.govmdpi.com The conversion of these precursors into the desired vanadium salt involves carefully controlled reaction pathways. For instance, in the context of vanadium redox flow batteries, a V³⁺ electrolyte can be prepared from V₂O₅ precursors. nih.gov A common route involves the chemical reduction of V(V) to V(IV), followed by an electrolytic reduction to V(III). mdpi.com

Formic acid itself can act as a reducing agent in these conversion pathways. In one method, formic acid is used with a Pt/C catalyst to reduce a V⁴⁺ electrolyte to V³⁺, a process indicated by a color change from blue to dark green. nih.gov This catalytic reaction is part of a strategy to produce high-quality V³·⁵⁺ electrolyte for batteries without leaving impurities. nih.gov The reactivity of different organic reducing agents varies, with formic acid showing a high reaction rate and achieving 100% conversion in an hour under specific conditions. nih.gov The choice of precursor and the reaction conditions, such as the use of microwave assistance, can significantly influence the particle size and structure of the resulting material, which in turn affects its reactivity and conversion efficiency. nih.govrsc.org

Control of Vanadium Oxidation States During Synthesis

Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, typically +2, +3, +4, and +5, each exhibiting a distinct color in solution. libretexts.orgwou.edulibretexts.org The control and manipulation of these oxidation states are fundamental to the synthesis of specific vanadium compounds.

The reduction of vanadium from its higher oxidation states to lower ones is a common synthetic strategy. libretexts.org Starting with a V(V) source like ammonium metavanadate (NH₄VO₃), a stepwise reduction can be achieved using a reducing agent like zinc in an acidic medium. libretexts.orgwou.edu The progression through the different oxidation states is visually apparent through a sequence of color changes. libretexts.orglibretexts.org

Oxidation StateIon in Acidic SolutionColor
+5 VO₂⁺Yellow
+4 VO²⁺Blue
+3 V³⁺Green
+2 V²⁺Violet (Lavender)

Source: libretexts.orglibretexts.org

During synthesis, preventing the re-oxidation of lower, less stable oxidation states is critical. libretexts.org The Vanadium(II) state, for example, is very easily oxidized by air. libretexts.orgchemguide.co.uk Therefore, reactions are often carried out in flasks stoppered with cotton wool to allow hydrogen gas (a byproduct of the reaction between zinc and acid) to escape while limiting the entry of atmospheric oxygen. libretexts.org The synthesis method itself can be used to control the final oxidation state. In electrolytic synthesis, the applied potential is carefully controlled to selectively produce the desired V(II) state. acs.org Other strategies to stabilize specific oxidation states include charge compensation by incorporating other ions (like Mg²⁺/Ca²⁺) or using specific synthesis aids like citric acid. nih.gov

Coordination Chemistry and Structural Characterization

Ligand Coordination Modes of Formate (B1220265) Anion with Vanadium Ions

The formate anion (HCOO⁻), derived from formic acid, is a versatile ligand that can coordinate to metal ions in several ways. In the context of vanadium chemistry, its interaction is crucial in understanding the structure and reactivity of the resulting complexes.

Table 1: Coordination Modes of Formate with Vanadium Ions
Coordination ModeDescriptionVanadium SpeciesEvidence
MonodentateFormate binds through one oxygen atom.Dioxovanadium(V) (VO₂⁺)Theoretical Calculations rsc.org
BidentateFormate binds through both oxygen atoms.Dioxovanadium(V) (VO₂⁺)Theoretical Calculations rsc.org

The presence of one or two oxo groups (V=O) in oxovanadium complexes profoundly influences their geometry, typically leading to distorted octahedral structures. The coordination chemistry of oxovanadium(IV) (VO²⁺) and dioxovanadium(V) (VO₂⁺) is dominated by these oxo groups, resulting in complexes that deviate significantly from regular octahedral symmetry acs.org.

In hydrated and solvated oxovanadium(IV) ions, the vanadium atom is strongly bonded to an oxo group with a short V=O bond length of approximately 1.6 Å. The solvent molecule positioned trans to this oxo group is weakly bound, with a much longer V-O distance of about 2.2 Å. The remaining four solvent molecules lie in a plane slightly below the vanadium atom, with V-O bond distances of around 2.0 Å acs.org. This arrangement results in a distorted octahedral geometry. The EXAFS study of vanadyl ions in a formamide (B127407)/ammonium (B1175870) formate system corroborates this, showing a distorted octahedral geometry with one short V=O bond at approximately 1.63 Å and five longer V-O bonds (from formate and formamide) at about 2.07 Å rsc.org.

Similarly, hydrated and DMSO-solvated dioxovanadium(V) ions exhibit a very distorted octahedral configuration. The two oxo groups are in a cis position to each other, with an average V=O bond distance of 1.6 Å and an O=V=O bond angle of about 105°. The solvent molecules trans to the oxo groups are weakly held (around 2.2 Å), while the other two have shorter bond distances of approximately 2.02 Å acs.org. Theoretical calculations on the hydrated dioxovanadium(V) ion also predict a higher stability for the distorted octahedral geometry of VO₂⁺(H₂O)₄ compared to a five-coordinate complex rsc.org.

Table 2: Typical Bond Distances in Distorted Octahedral Oxovanadium Complexes
Vanadium SpeciesBond TypeTypical Bond Length (Å)Reference
Oxovanadium(IV) (VO²⁺)V=O (oxo)~1.6 acs.org
V-O (equatorial ligand)~2.0 acs.org
V-O (trans to oxo)~2.2 acs.org
Dioxovanadium(V) (VO₂⁺)V=O (oxo)~1.6 acs.org
V-O (ligand)~2.02 acs.org
V-O (trans to oxo)~2.2 acs.org

Vanadium Speciation in Formate-Containing Systems

The speciation of vanadium in solution, which refers to the distribution of a chemical element amongst defined chemical species, is highly dependent on factors such as pH, concentration, and the presence of coordinating ligands like formate. In aqueous solutions, vanadium can exist in several oxidation states, with +4 and +5 being common and often forming oxo-species.

In the +4 oxidation state, vanadium readily forms the vanadyl ion (VO²⁺), a stable diatomic cation. This species is a common functional group in the coordination chemistry of vanadium []. The EXAFS study previously mentioned confirms that in a mixed-solvent system containing ammonium formate, vanadium(IV) exists as the vanadyl ion, forming distorted octahedral complexes rsc.org. The characteristic blue color of many vanadium(IV) solutions is often attributed to the presence of the hydrated vanadyl ion, [VO(H₂O)₅]²⁺. The coordination of formate ions to the vanadyl center would involve the displacement of one or more of these water molecules.

In the +5 oxidation state, under acidic to neutral conditions, vanadium can form the dioxovanadium(V) ion (VO₂⁺). This species is also known to form complexes with various ligands. Theoretical calculations have been employed to investigate the binding of formate to the dioxovanadium(V) ion rsc.org. These studies provide insights into the relative stabilities of different coordination modes, suggesting that both monodentate and bidentate complexes may be present in solution rsc.org. The coordination chemistry of the dioxovanadium(V) ion is dominated by the relatively stable dioxovanadium core, which often forms from the aerial oxidation of vanadium(IV) precursors wikipedia.org.

The solvent plays a critical role in the coordination chemistry of vanadium, as solvent molecules can directly coordinate to the metal center and influence the equilibrium between different complex species. In aqueous solutions, water molecules are active participants in the coordination sphere of vanadium ions acs.org.

The study of vanadyl ions in a mixed-solvent system of formamide and ammonium formate demonstrates the direct involvement of the solvent in coordination. The resulting complex is a distorted octahedron formulated as [VO(HCO₂)ₓ(HCONH₂)₅₋ₓ]²⁻ˣ, where both formate ions and formamide molecules are part of the coordination sphere rsc.org. This indicates that the solvent (formamide in this case) competes with the formate ligand for coordination sites around the vanadyl ion. The nature of the solvent can thus influence the number of formate ligands that coordinate and potentially affect the preference for monodentate versus bidentate coordination. For instance, strongly coordinating solvents might favor the formation of monodentate formate complexes, as they can occupy the remaining coordination sites more effectively.

Redox Chemistry and Variable Valency (V(II), V(III), V(IV), V(V))

The chemistry of vanadium is distinguished by its ability to exist in four common adjacent oxidation states: +2, +3, +4, and +5. wikipedia.orgdocbrown.infowikipedia.org This variable valency is central to the behavior of vanadium formates, with the transition between states being readily achievable through redox reactions. These oxidation states are often characterized by distinct colors in aqueous solutions, which provides a visual indicator of the underlying chemical changes. wikipedia.orgyoutube.com

The reduction of a vanadium(V) species in a formic acid medium, such as a solution of sodium vanadate (B1173111), can be initiated chemically or electrolytically to produce vanadium(II) formate. acs.org This process involves a sequential reduction through the intermediate oxidation states, each associated with a specific color. The progression typically follows the path from the yellow of V(V) to the sky blue of V(IV), then to the green of V(III), and finally to the purple of V(II). wikipedia.orgyoutube.comacs.org Zinc metal in an acidic solution is a common reducing agent used to demonstrate this full spectrum of color changes. docbrown.infoyoutube.com

Conversely, vanadium(II) compounds are potent reducing agents and are susceptible to oxidation. wikipedia.orgwikipedia.org For instance, vanadium(II) formate is readily oxidized by atmospheric oxygen. acs.orglibretexts.org When exposed to air, a purple V(II) solution will first turn green as it is oxidized to V(III), and upon standing for a longer period, it will turn blue as it is further oxidized to the V(IV) state. libretexts.orgsavemyexams.com More powerful oxidizing agents can facilitate the oxidation back to the V(V) state. docbrown.infoyoutube.com

The coordination environment of vanadium changes with its oxidation state. In aqueous media, these states correspond to different aquo-ions, such as the lilac [V(H₂O)₆]²⁺, green [V(H₂O)₆]³⁺, blue [VO(H₂O)₅]²⁺ (the vanadyl ion), and yellow-orange [VO₂(H₂O)₄]⁺ (the pervanadyl ion). wikipedia.orgwikipedia.orgacs.org The V(IV) and V(V) states are notable for forming stable oxovanadium (vanadyl) cations, VO²⁺ and VO₂⁺ respectively, which dominate their coordination chemistry. wikipedia.orgacs.org The electrochemical behavior of vanadium formate complexes, such as the quasi-reversible VO(V)/VO(IV) redox couple, can be studied using techniques like cyclic voltammetry. tandfonline.com

Oxidation StateTypical Ion in Acidic Aqueous SolutionElectron ConfigurationColorRedox Character
V(II)[V(H₂O)₆]²⁺[Ar] 3d³Purple (Lilac)Strongly Reducing
V(III)[V(H₂O)₆]³⁺[Ar] 3d²GreenReducing
V(IV)[VO(H₂O)₅]²⁺[Ar] 3d¹BlueMildly Oxidizing/Reducing
V(V)[VO₂(H₂O)₄]⁺[Ar] 3d⁰Yellow-OrangeStrongly Oxidizing

Advanced Structural Analysis Techniques

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for investigating the local coordination environment of vanadium ions in solution and in amorphous solids. A study on vanadium(IV) in a mixed-solvent system containing ammonium formate revealed that V(IV) exists as the vanadyl ion (VO²⁺). rsc.org The EXAFS data indicated a distorted octahedral geometry for the complex, formulated as [VO(HCO₂)ₓ(HCONH₂)₅₋ₓ]²⁻ˣ. This analysis provided precise bond lengths, identifying a short V=O bond of approximately 1.63 Å and five longer V-O bonds to formate and formamide ligands at about 2.07 Å. rsc.org

Single-Crystal X-ray Diffraction provides the most definitive structural information for crystalline solids. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding detailed information on bond lengths, bond angles, and coordination geometry. For many oxovanadium(IV) complexes, it has confirmed a five-coordinate, distorted square pyramidal geometry where the vanadium atom is displaced from the basal plane defined by the coordinating ligands, towards the apical oxo group. tandfonline.comnih.govnih.gov The V=O bond lengths are typically found to be around 1.59-1.60 Å, with equatorial V-O bonds being significantly longer. acs.orgnih.gov

Spectroscopic Techniques offer further insight into the structure and electronic properties of vanadium formate complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying paramagnetic vanadium species, such as V(IV) (a d¹ system). The EPR spectra of V(IV) complexes exhibit characteristic hyperfine splitting due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), which provides information about the coordination environment. rsc.orgresearchgate.net Analysis of the EPR spectra allows for the determination of the g-tensor and the hyperfine coupling tensor (A), which are sensitive to the geometry and nature of the coordinating ligands. rsc.org

Infrared (IR) Spectroscopy can identify the coordination modes of the formate ligand. Furthermore, for oxovanadium species, IR spectroscopy is crucial for identifying the V=O bond. A strong absorption band in the range of 965–991 cm⁻¹ is a characteristic signature of the V=O stretching vibration. researchgate.net

UV-Visible Spectroscopy is used to study the d-d electronic transitions of vanadium ions, which are responsible for their characteristic colors. The positions and intensities of these absorption bands are indicative of the oxidation state and the coordination geometry of the vanadium center. acs.orgnih.gov

Computational Methods , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.govnih.gov Theoretical calculations can predict the relative stabilities of different coordination isomers, such as monodentate and bidentate binding of formate to a dioxovanadium(V) center, and help in the interpretation of spectroscopic results. nih.gov

TechniqueInformation ObtainedExample Application for Vanadium Complexes
EXAFSLocal coordination number, bond distances, types of neighboring atomsDetermined V=O (~1.63 Å) and V-O (~2.07 Å) bond lengths in a V(IV) formate complex in solution. rsc.org
X-ray DiffractionPrecise 3D atomic structure, bond lengths and angles, crystal packingConfirmed distorted square-pyramidal geometry for many V(IV)O complexes. nih.govnih.gov
EPR SpectroscopyElectronic structure of paramagnetic species, hyperfine coupling constantsCharacterizes the environment of V(IV) centers by analyzing g and A tensors. rsc.org
IR SpectroscopyVibrational modes, identification of functional groups (e.g., V=O)Identifies the characteristic V=O stretch between 965-991 cm⁻¹. researchgate.net
DFT CalculationsOptimized molecular geometries, relative energies of isomers, electronic propertiesPredicted coexistence of monodentate and bidentate formate binding to VO₂⁺. nih.gov

Solution-Phase Stability of Vanadium Formate Complexes

The stability of vanadium formate complexes in solution is highly dependent on the oxidation state of the vanadium ion and the ambient conditions, particularly the presence of oxygen and the pH of the solution.

Complexes of vanadium(II) are known to be highly unstable in the presence of oxygen. acs.org Studies on electrolytically prepared vanadium(II) formate have shown that while it can be stable for several days under strictly airtight and deaerated conditions, it is rapidly oxidized by air. acs.orglibretexts.org The strong reducing power of V(II) drives its oxidation first to V(III) and subsequently to V(IV). acs.orglibretexts.org The stability of V(II) formate solutions, monitored by UV-visible spectra and solution potential, was found to be sufficient for applications requiring a strong reducing agent, with an initial stable period of about three days under anaerobic conditions. acs.org

Vanadium(IV) formate complexes, typically containing the vanadyl (VO²⁺) cation, exhibit greater stability in solution compared to their V(II) counterparts. The coordination chemistry is dominated by the robust VO²⁺ entity. wikipedia.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. primescholars.com It is widely employed to investigate vanadium formate (B1220265) and related systems, offering a molecular-level understanding of their behavior.

DFT calculations are instrumental in determining the preferred coordination modes and binding motifs of formate ligands with vanadium centers. Studies on the dioxovanadium(V) cation (VO₂⁺) have used DFT to investigate potential binding configurations with formate. osti.govosti.gov These investigations have analyzed the relative stabilities of various complexes, indicating that both monodentate and bidentate binding forms of formate may coexist in thermodynamic equilibrium in solution. osti.govosti.gov The equilibrium is suggested to lean towards the formation of monodentate species. osti.gov

For the oxovanadium(IV) cation (VO²⁺), computational studies have elucidated the binding motifs and coordination numbers of various hydrated and ligand-bound complexes. osti.gov While crystal structure data for many carboxylate-VO²⁺ complexes show they are predominantly six-coordinate, DFT helps to understand the subtle energetic differences between possible structures. osti.gov Analysis of the Cambridge Structural Database reveals that about 74% of carboxylate-VO²⁺ complexes are six-coordinate, 18% are seven-coordinate, and 8% are five-coordinate. osti.gov DFT calculations, combined with spectroscopic techniques like X-ray Absorption Fine Structure (XAFS), have been leveraged to provide models for vanadium binding environments, which is crucial where experimental crystal structures are unavailable. ornl.gov

The following table summarizes the coordination numbers observed for carboxylate-VO²⁺ complexes based on database analysis, a context within which vanadium formate's coordination is understood.

Coordination NumberPercentage of ComplexesNotes
Six-coordinate74%The most common coordination number.
Seven-coordinate18%Often observed with ligands like peroxide or hydroxylamine.
Five-coordinate8%Typically occurs with rigid or sterically strained ligands.
Data sourced from a computational analysis of the Cambridge Structural Database. osti.gov

DFT is a powerful tool for unraveling the complex mechanisms of vanadium-catalyzed reactions. For instance, the oxidation of formaldehyde (B43269) to formic acid on the surface of titania-supported vanadia has been studied using DFT. researchgate.net These calculations investigate probable mechanisms, such as the Mars-van Krevelen redox pathway, identifying key intermediates like dioxymethylene and stable surface formate complexes. researchgate.net

In other vanadium-catalyzed processes, such as the deoxydehydration of glycols, DFT calculations have been used to compare different proposed pathways. acs.org By modeling the reaction steps, researchers can determine the most energetically favorable route, such as whether the reduction of the vanadium center precedes or follows the condensation with the diol. acs.org Theoretical calculations have also provided crucial support for proposed reaction pathways in vanadium-catalyzed oxidations using peroxides, where high-valent peroxo vanadium species act as the reactive oxidants. torvergata.it Furthermore, DFT has been applied to understand the catalytic mechanisms of vanadium-dependent enzymes, like haloperoxidases, by modeling the activation of the vanadium cofactor and its reaction with substrates. nih.gov

A key application of DFT in catalysis is the mapping of potential energy surfaces, which describe the energy of a system as its geometry changes during a reaction. This "energy landscape" includes stable intermediates and the transition states that connect them. researchgate.netrsc.org By calculating the energies of these species, researchers can determine activation barriers, which are critical for understanding reaction rates. researchgate.net

For example, in the vanadium-catalyzed conversion of formaldehyde to formic acid, DFT is used to locate the transition states for each step and calculate the associated activation energies. researchgate.net Similarly, in the final ethylene (B1197577) extrusion step of a vanadium-catalyzed deoxydehydration reaction, a concerted mechanism was investigated by locating the corresponding transition state, which was characterized by specific changes in bond lengths compared to the reactant species. acs.org The concept of vanadate (B1173111) complexes acting as analogues for the transition states of phosphate (B84403) transfer reactions has also been explored, using computational methods to understand the binding energies involved. cdnsciencepub.com

The table below presents a conceptual summary of data obtained from DFT calculations for a hypothetical reaction step, illustrating how energetic parameters are characterized.

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Feature
Reactant ComplexInitial state before the reaction step0.0V-O bond length: 1.89 Å
Transition StateHighest energy point along the reaction coordinate+21.5Partially formed C-O bond; V-O bond: 1.74 Å
Product ComplexFinal state after the reaction step-10.2Broken C-O bond; Formed V=O bond: 1.66 Å
This table is a generalized representation based on findings from DFT studies of reaction mechanisms. researchgate.netacs.org

The surrounding solvent can significantly influence the structure, stability, and reactivity of dissolved chemical species. Computational models are used to account for these effects. A common approach is the use of implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). osti.govosti.gov This method treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies. primescholars.com

In studies of formate-VO₂⁺ complexes, the IEF-PCM model has been used to calculate relative energies in aqueous solution, providing insights into how the solvent environment affects the equilibrium between different binding motifs. osti.govosti.gov These calculations have been essential for comparing theoretical predictions with experimental data obtained in solution. osti.gov The influence of solvent polarity on redox processes has also been investigated, for example, by performing cyclic voltammetry studies in different solvents and comparing the results with theoretical models that incorporate solvent effects. researchgate.net The electrostatic effects of the bulk solvent are considered crucial for accurately modeling the electronic structure of charged vanadium cofactors in complex environments. nih.gov

Higher-Level Wave-Function Methodologies (e.g., CCSD(T)) for Structural Refinement

While DFT is a versatile tool, for higher accuracy in determining structures and energies, more sophisticated and computationally expensive wave-function-based methods are employed. The "gold standard" among these is the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. nsf.govcam.ac.uk

CCSD(T) calculations have been crucial in resolving discrepancies between experimental data and DFT predictions for vanadium systems. osti.govosti.gov For instance, in the case of the hydrated dioxovanadium(V) ion, various DFT functionals incorrectly predicted the relative stability of different conformations, whereas CCSD(T) calculations correctly predicted the distorted octahedral geometry observed experimentally by EXAFS. osti.govosti.gov CCSD(T) is also used to generate benchmark energies for small vanadium complexes, which can then be used to evaluate the performance of different DFT functionals. osti.govosti.gov Composite methods, which combine results from several lower-level calculations including CCSD(T) to approximate a very high-level result, are also used to achieve high accuracy for thermochemical properties. d-nb.info

The following table shows a comparison of predicted stabilities for hydrated VO₂⁺ conformations, highlighting the importance of high-level methods.

MethodPredicted Most Stable ConformationAgreement with Experiment
DFT (various functionals)Five-coordinate complexNo
CCSD(T)Distorted octahedral (six-coordinate) complexYes
Data sourced from comparative computational studies. osti.govosti.gov

Theoretical Insights into Redox Processes

Theoretical methods provide profound insights into the electron transfer (redox) reactions that are central to the chemistry of vanadium, an element known for its multiple accessible oxidation states. acs.org DFT calculations are used to model the redox behavior of vanadium complexes and to understand the mechanisms of electrochemical processes, such as those in vanadium redox flow batteries. github.iogithub.io

By calculating the free-energy landscapes for redox reactions like the V²⁺/V³⁺ and VO²⁺/VO₂⁺ couples at electrode surfaces, these studies can identify rate-limiting steps and suggest how electrode materials could be modified to enhance performance. github.io For example, DFT calculations have suggested that increasing the content of specific oxygen-containing functional groups on carbon electrodes could improve the kinetics of the V²⁺/V³⁺ reaction. github.io Theoretical studies also probe the fundamental electronic structure changes that occur during redox events. DFT calculations on a nitrido-bridged dimeric vanadium(IV) complex, for example, were used to assess its redox properties and revealed that its oxidation leads to a localized mixed-valence V(IV)-V(V) state. rsc.org These computational approaches are vital for understanding and predicting the electrochemical activity of vanadium compounds. tandfonline.com

Kinetic Computational Models for Formate Transformation

Computational studies, particularly through kinetic modeling, offer profound insights into the complex reaction networks involved in the transformation of substrates to formic acid in the presence of vanadium salt catalysts. These models are instrumental in elucidating reaction mechanisms, identifying rate-limiting steps, and optimizing reaction conditions for enhanced formic acid yield.

A notable example is the development of a kinetic computational model for the one-pot hydrolysis-oxidation of starch to formic acid, catalyzed by a quaternary ammonium (B1175870) salt of a vanadium-containing Keggin-type heteropoly acid, specifically [(C₂H₅)₄N]₃.₅H₀.₅PVMo₁₁O₄₀. mdpi.com This model provides a quantitative description of the formation of formic acid and various intermediates over time.

The transformation of starch into formic acid is a multi-step process that includes the initial hydrolysis of starch into smaller sugar units, followed by a series of oxidation reactions. The kinetic model for this process, as proposed in the presence of the [(C₂H₅)₄N]₃.₅H₀.₅PVMo₁₁O₄₀ catalyst, encompasses a network of seventeen stages. mdpi.com This comprehensive model assumes first-order kinetics for all stages and is described by a system of differential equations.

The model was developed based on experimental data obtained under specific reaction conditions. A comparison of the experimental results and the simulated kinetic curve for formic acid formation demonstrates a strong correlation, validating the accuracy of the computational model. mdpi.com

Detailed Research Findings

The computational model helps to visualize the concentration profiles of not only the final product, formic acid, but also key intermediates. This allows for a detailed analysis of the reaction pathways, including the formation and subsequent conversion of compounds such as glucose, glycolaldehyde, and glyceraldehyde.

The effectiveness of the vanadium-containing heteropoly acid salt as a bifunctional catalyst, possessing both acidic and redox sites, is a key aspect elucidated by these studies. The acidic sites facilitate the hydrolysis of starch, while the vanadium centers are crucial for the oxidative cleavage of C-C bonds in the carbohydrate intermediates, ultimately leading to the formation of formic acid.

The turnover frequency (TOF) for the most active catalyst, [(C₂H₅)₄N]₃.₅H₀.₅PVMo₁₁O₄₀, was determined to be significant under optimal conditions, highlighting its catalytic efficiency. mdpi.com

Below is a data table summarizing the key findings from the study on the hydrolysis-oxidation of starch using the vanadium-containing heteropoly acid catalyst.

Table 1: Research Findings for Starch Hydrolysis-Oxidation to Formic Acid

Parameter Value/Observation Reference
Catalyst [(C₂H₅)₄N]₃.₅H₀.₅PVMo₁₁O₄₀ mdpi.com
Substrate Starch mdpi.com
Maximum Formic Acid Yield 50% mdpi.com
Catalyst Reusability Stable for at least seven cycles mdpi.com
Kinetic Model Consists of seventeen stages mdpi.com
Model Type System of differential equations (assumed first-order kinetics) mdpi.com
Optimal Reaction Temperature 140 °C mdpi.com

Catalytic Applications and Reaction Mechanisms

Fundamental Principles of Vanadium Formate (B1220265) Catalysis

The catalytic prowess of vanadium formate is intrinsically linked to the electronic and structural properties of the vanadium ion. Its ability to cycle through different oxidation states and its interactions with support materials are key to its function as a catalyst.

The specific oxidation states involved and the facility of their interconversion can be influenced by several factors, including the reaction conditions and the nature of the support material. au.dkscispace.com For instance, in the oxidative dehydrogenation of ethanol (B145695), the majority of vanadium species are in the V⁵⁺ state in the presence of both ethanol and oxygen, with a smaller fraction existing as V⁴⁺. nih.gov The re-oxidation of the reduced vanadium species by molecular oxygen is often a rapid step in the catalytic cycle. nih.gov

Vanadium formate can be utilized in both homogeneous and heterogeneous catalytic systems, each offering distinct advantages and challenges.

In homogeneous catalysis , the vanadium salt is dissolved in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active species. researchgate.netnih.gov However, a significant drawback of homogeneous systems is the difficulty in separating the catalyst from the reaction products, which can hinder catalyst recycling and product purification. nih.gov

In heterogeneous catalysis , the vanadium species are typically supported on a solid material, which simplifies catalyst separation and reuse. nih.govresearchgate.net Supported vanadium catalysts are widely employed in industrial processes. mdpi.com The catalytic activity in heterogeneous systems is highly dependent on the dispersion of the vanadium species on the support surface. Monolayer or sub-monolayer coverage of vanadia on a support is often associated with optimal catalytic efficiency, while multilayer vanadia or bulk V₂O₅ can be less active. au.dkcatalysis.ruscispace.com The challenge in heterogeneous catalysis often lies in preventing the leaching of the active vanadium species into the reaction medium, which can lead to a loss of activity and ambiguity regarding the true nature of the catalytic species (homogeneous vs. heterogeneous). rsc.org

The choice of support material plays a crucial role in the performance of heterogeneous vanadium catalysts. mdpi.comscispace.com The support can influence the structure, dispersion, and redox properties of the vanadium species, thereby affecting the catalyst's activity and selectivity. researchgate.netmdpi.com Common support materials include titania (TiO₂), alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and zirconia (ZrO₂). researchgate.net

Titania (TiO₂) , particularly in its anatase form, is a widely used and often superior support for vanadium catalysts in many oxidation reactions. au.dkcatalysis.ru Vanadia species supported on titania often exhibit high activity. catalysis.ruscispace.com

Alumina (Al₂O₃) is another effective support, particularly for reactions like the oxidative dehydrogenation of ethane (B1197151). mdpi.com

Silica (SiO₂) and Zirconia (ZrO₂) are also employed as supports, with the catalytic performance being highly dependent on the specific reaction. researchgate.net On silica, the formation of less active V₂O₅ crystallites can occur. researchgate.net

The interaction between the vanadium species and the support is critical. A strong bond between the vanadium-oxygen species and the support can influence the catalyst's reactivity. lehigh.edu The acidity of the support can also play a role, for instance by facilitating the desorption of products from the catalyst surface. mdpi.com

Support MaterialTypical Effect on Vanadium Catalyst Performance
Titania (TiO₂)Often leads to high activity, especially in the anatase form. au.dkcatalysis.ru
Alumina (Al₂O₃)Effective for certain reactions like oxidative dehydrogenation of ethane. mdpi.com
Silica (SiO₂)Can lead to the formation of less active V₂O₅ crystallites. researchgate.net
Zirconia (ZrO₂)Performance is highly reaction-dependent. researchgate.net

Diverse Catalytic Transformations

Vanadium formate and related vanadium compounds are versatile catalysts for a wide array of chemical transformations. Their applications span from oxidation reactions to carbon-carbon bond formation and polymerization. researchgate.netosti.gov

Oxidation reactions are a hallmark of vanadium catalysis. catalysis.blogresearchgate.netresearchgate.netipl.pt Vanadium catalysts are effective in the oxidation of a variety of organic substrates, including alkanes, alkenes, alcohols, and aldehydes. researchgate.netroyalsocietypublishing.org The inherent selectivity and catalytic activity of vanadium can help to minimize undesirable side reactions and over-oxidation. researchgate.net

A significant application of vanadium-based catalysts is the selective oxidation of formaldehyde (B43269) to formic acid. scispace.com This gas-phase heterogeneous catalytic process is considered a potentially simpler and more environmentally friendly alternative to traditional liquid-phase synthesis methods for formic acid. researchgate.netsci-hub.se

The reaction typically occurs over vanadia-titania (V₂O₅/TiO₂) catalysts, which have demonstrated high activity and selectivity for this transformation. catalysis.ruscispace.comresearchgate.net The mechanism of this reaction has been a subject of detailed investigation. Surface formate species stabilized by vanadium ions are key intermediates in this process. researchgate.net The conversion of adsorbed formaldehyde to these surface formates involves oxygen from the catalyst. researchgate.net Subsequently, formic acid is produced through the recombination of these formates with surface protons as the catalyst is re-oxidized by gas-phase oxygen. researchgate.net

Catalyst SystemKey Findings in Formaldehyde Oxidation
V₂O₅/TiO₂High activity and selectivity for the formation of formic acid. catalysis.ruscispace.comresearchgate.net
Monolayer vanadia on TiO₂More active than crystalline V₂O₅. catalysis.ruscispace.com
Crystalline V₂O₅Exhibits low activity and can block active sites. catalysis.ruscispace.com

Carbon-Carbon Bond Formation and Cleavage

Vanadium catalysts are involved in reactions that mediate both the formation and cleavage of carbon-carbon bonds. researchgate.netosti.gov Vanadium(V) complexes have been developed as photocatalysts for the selective cleavage of carbon(sp³)-carbon(sp³) single bonds adjacent to alcohol groups under visible light. google.com This reactivity is particularly relevant for the degradation of lignin (B12514952) model compounds, offering a pathway to produce valuable aromatic aldehydes and formates. google.comgoogle.com A non-oxidative C–O bond cleavage in lignin model compounds catalyzed by vanadium has also been reported, which proceeds via a ketyl radical and produces aryl enones as novel products. nih.gov

Vanadium(V) complexes have been successfully employed as catalysts in the one-pot, multicomponent synthesis of phenanthridine (B189435) derivatives. mdpi.comresearchgate.net Phenanthridines are important structural motifs found in many biologically active compounds. mdpi.com The synthesis involves a sequential cascade reaction, typically a Pictet-Spengler reaction followed by dehydrogenative aromatization, under aerobic conditions. mdpi.comresearchgate.net The vanadium(V) catalyst plays a dual role, acting as a Lewis acid to promote the initial Pictet-Spengler condensation and subsequently as a one-electron oxidant to facilitate the final aromatization step. mdpi.comresearchgate.net This method allows for the efficient synthesis of various 6-arylphenanthridine derivatives from anilines and aryl aldehydes with high yields (up to 96%) under mild conditions. mdpi.com

Activation of Hydrocarbons and Dioxygen

The catalytic activity of vanadium compounds often begins with the activation of substrates like hydrocarbons and dioxygen (O₂). rsc.org Vanadium complexes can activate the C-H bonds of hydrocarbons, a critical step in oxidation reactions. acs.org The activation of alkanes, for example, can be tuned by the properties of the vanadium catalyst and its support. scielo.org.za

Vanadium(IV) species are known to activate molecular oxygen, leading to a two-electron reductive activation of O₂ to peroxide (O₂²⁻). acs.org This process is significant for developing green oxidation systems. acs.org The reaction of V(IV)O²⁺ species with certain ligands in solution under atmospheric oxygen results in the rapid formation of vanadium(V)-peroxido complexes. acs.org The mechanism of O₂ reduction has been studied, and the resulting intermediates are suggested to be even stronger oxidants than the vanadium-peroxido species, potentially making them highly effective catalysts for hydrocarbon activation. acs.org

Detailed Catalytic Mechanisms and Intermediates

The catalytic activity of vanadium species, often in the form of oxides or salts like vanadium formate, is governed by complex reaction sequences. Several mechanistic models have been proposed to elucidate the role of the vanadium center in facilitating chemical transformations, particularly in oxidation reactions.

A cornerstone in understanding oxidation reactions over metal oxide catalysts is the Mars-van Krevelen (MvK) mechanism. numberanalytics.comnumberanalytics.com This model is particularly relevant for reactions catalyzed by vanadium oxides. The fundamental principle of the MvK mechanism is the direct participation of lattice oxygen from the catalyst in the oxidation of a substrate. numberanalytics.comnumberanalytics.com

The process can be summarized in two primary steps:

Catalyst Reduction: The reactant molecule interacts with the catalyst surface and reacts with an oxygen atom from the vanadium oxide lattice. This results in the formation of the oxidized product and a reduced vanadium center (e.g., V⁵⁺ is reduced to V⁴⁺). numberanalytics.com

Catalyst Reoxidation: The reduced vanadium site is subsequently reoxidized by gaseous oxygen, replenishing the consumed lattice oxygen and regenerating the catalyst for the next cycle. numberanalytics.com

This redox cycle allows for the continuous catalytic conversion of reactants. numberanalytics.com The MvK mechanism has been widely applied to explain the behavior of vanadium-based catalysts in various oxidation reactions, including the oxidation of hydrocarbons. numberanalytics.comscribd.com The efficiency of this mechanism is closely tied to the ability of the vanadium oxide to readily exchange its lattice oxygen. mdpi.com

In contrast to the MvK mechanism, which involves the consumption and replenishment of lattice oxygen, associative mechanisms propose a different route. In this pathway, the reactants, such as an organic substrate and an oxidant (e.g., O₂ or H₂O₂), co-adsorb onto the catalyst surface. acs.orgresearchgate.net The reaction then proceeds through the formation of a surface-bound intermediate complex involving the vanadium center, the substrate, and the oxidant.

For instance, in the oxidation of formaldehyde to formic acid over V₂O₅/TiO₂ catalysts, an associative mechanism is considered a probable pathway. acs.orgresearchgate.net This involves the formation of a peroxo-oxo-methylene complex as a key intermediate. acs.org Theoretical studies based on density functional theory (DFT) have suggested that, based on calculated activation barriers, the associative mechanism may be more probable than the MvK pathway for certain reactions. acs.orgresearchgate.netresearchgate.net The associative mechanism is also implicated in the electrochemical nitrogen reduction reaction (NRR) on vanadium oxide surfaces, where N₂ adsorption is followed by protonation. rsc.org The preference for a dissociative versus an associative mechanism can be influenced by factors such as the nature of the active site and the presence of ligands. acs.org

Vanadium is also known to participate in Fenton-type reactions, which are crucial in various chemical and biological processes involving the generation of highly reactive oxygen species (ROS). mdpi.comnih.gov In a classical Fenton reaction, iron ions catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH). Vanadium, particularly in its +4 (vanadyl) and +5 oxidation states, can also trigger similar Fenton-like reactions. mdpi.comnih.gov

The key reactions involving vanadium in a Fenton-like system are:

V⁴⁺ + H₂O₂ → V⁵⁺ + HO⁻ + HO• nih.gov

V⁵⁺ + H₂O₂ → [V⁴⁺OO•] + H⁺ (formation of a peroxyradical) nih.gov

These reactions highlight the ability of vanadium to cycle between its oxidation states, facilitating the continuous production of reactive radicals that can then oxidize organic substrates. nih.govresearchgate.net This mechanism is relevant in environmental applications, such as the degradation of organic pollutants in water. mdpi.com The presence of vanadium can also enhance the classic iron-based Fenton process by accelerating the regeneration of the Fe²⁺/Fe³⁺ redox couple. researchgate.net

In oxidation reactions employing hydrogen peroxide or other peroxides as the oxidant, peroxo-vanadium complexes are widely recognized as the key active species. rsc.orgrug.nltorvergata.it These complexes are formed in situ through the reaction of a vanadium precursor, such as a vanadium salt or oxide, with the peroxide. mdpi.comrsc.org Vanadium in a high oxidation state (+5) is particularly effective at activating peroxides. rsc.org

The resulting peroxo-vanadium(V) species are potent and selective oxidizing agents. rsc.orgrug.nl They have been successfully utilized in a variety of transformations, including the oxidation of hydrocarbons, alcohols, and sulfides. rsc.org The reactivity of these peroxo complexes can be tuned by the ligand environment around the vanadium center. rug.nl Theoretical studies have supported the role of side-on vanadium-peroxo complexes as efficient oxidizers, formed from the interaction of vanadium(IV)-oxo complexes with H₂O₂. rsc.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of vanadium-catalyzed oxidation of C1 compounds like formaldehyde, several key intermediates have been proposed and studied, often using computational methods like DFT. acs.orgresearchgate.netdatapdf.com

Dioxymethylene: This species is considered a key intermediate in the redox (MvK) mechanism for the oxidation of formaldehyde. It is formed through the incorporation of a lattice oxygen atom into the formaldehyde molecule, creating a four-membered ring with the vanadium center. acs.orgresearchgate.netdatapdf.com

Surface Formate: The dioxymethylene intermediate can subsequently transform into a more stable surface formate complex. acs.orgresearchgate.net This formate species is strongly bound to the catalyst surface. Its further conversion to formic acid may require the presence of dioxygen. acs.orgresearchgate.net

The characterization of these and other intermediates provides crucial insights into the step-by-step transformation of reactants into products on the catalyst surface.

Rational Catalyst Design and Optimization

The insights gained from mechanistic studies are instrumental in the rational design and optimization of vanadium-based catalysts for specific applications. The goal is to develop catalysts with enhanced activity, selectivity, and stability. rsc.orgchalmers.se

Key strategies for catalyst optimization include:

Controlling Vanadium Loading and Dispersion: The concentration and distribution of vanadium species on a support material significantly impact catalytic performance. chalmers.se For instance, in selective catalytic reduction (SCR) of NOx, low vanadium loadings can enhance thermal stability, while higher loadings may favor low-temperature activity. chalmers.se

Introducing Promoters: The addition of other metal oxides as promoters can synergistically enhance the catalytic properties. For example, molybdenum can stabilize reduced vanadium species (V⁴⁺), which are active in redox cycles. mdpi.com Cerium and niobium have been used as promoters in V-based SCR catalysts to improve low-temperature activity and thermal stability, respectively. chalmers.se

Modulating Electronic Structure: The electronic properties of the vanadium center can be fine-tuned by introducing other elements. This can optimize the binding energies of reaction intermediates and accelerate reaction kinetics. acs.orgrsc.org

Synthesis Method Optimization: The preparation method plays a crucial role in determining the final properties of the catalyst, such as particle size, surface area, and the nature of the active sites. mdpi.comsci-hub.st For example, using organic acids during the synthesis of bulk vanadium oxide can lead to a larger surface area and enhanced low-temperature SCR activity. bohrium.com

By systematically varying these parameters and correlating them with catalytic performance, researchers can develop highly efficient and robust vanadium-based catalysts tailored for specific industrial and environmental needs. nih.govacs.org

Interactive Data Tables

Table 1: Mechanistic Pathways in Vanadium Catalysis

Mechanistic Pathway Key Feature Example Reaction Relevant Species
Mars-van Krevelen Involvement of lattice oxygen Hydrocarbon Oxidation numberanalytics.com V⁵⁺/V⁴⁺ redox couple
Associative Co-adsorption of reactants Formaldehyde Oxidation acs.orgresearchgate.net Surface-bound complexes

Table 2: Key Intermediates in Vanadium-Catalyzed Oxidation

Intermediate Preceding Species Subsequent Species Reaction Pathway
Dioxymethylene Formaldehyde + Lattice Oxygen Surface Formate Mars-van Krevelen acs.orgresearchgate.net
Surface Formate Dioxymethylene Formic Acid Mars-van Krevelen acs.orgresearchgate.net
Peroxo-oxo-methylene Formaldehyde + Peroxo Complex Adsorbed Formic Acid Associative acs.org

Table 3: Strategies for Vanadium Catalyst Optimization

Strategy Effect Example
Promoter Addition Enhanced redox properties and stability Mo, Ce, Nb in V-based catalysts mdpi.comchalmers.se
Electronic Structure Modulation Optimized intermediate binding energies V-doped Ni₃Se₂ for water splitting acs.org

Applications in Materials Science and Energy Technologies

Vanadium Formate (B1220265) Coordination Polymers in Electrochemical Energy Storage

Vanadium formate (VF) coordination polymers are being explored as promising materials for electrochemical energy storage, especially in lithium-ion batteries. scispace.comnih.gov These materials offer a unique layered structure that is advantageous for ion intercalation, a key process in battery function.

Anode Materials for Lithium-ion Batteries

Research has demonstrated that vanadium formate coordination polymers can function as effective anode materials for lithium-ion batteries. nih.govresearchgate.net When used as an anode, a vanadium formate coordination polymer can achieve a reversible capacity of 329 mAh g⁻¹ at a current density of 50 mA g⁻¹ after 50 cycles. scispace.comnih.gov This performance highlights its potential as a high-capacity anode material. The operational potential for these anodes is in the range of 0-3 V (vs Li+/Li). scispace.comnih.gov

Integration with Graphene-Based Composites

To further enhance its electrochemical properties, vanadium formate has been integrated with graphene-based materials. A composite of vanadium formate with partially reduced graphene oxide (prGO), denoted as VF-prGO, has shown significantly improved performance. scispace.comnih.gov This composite material leverages the high conductivity and large surface area of graphene to boost the energy storage capabilities of the vanadium formate. The VF-prGO composite has exhibited a high capacity of 504 mAh g⁻¹ at a current density of 50 mA g⁻¹. scispace.comnih.gov

Electrochemical Performance and Cycling Stability Assessment

Both the pure vanadium formate and its graphene composite have demonstrated good cycling stability. scispace.comnih.gov A good capacity retention has been observed for both materials even after 140 cycles. scispace.comnih.gov This stability is a critical factor for the practical application of battery materials, as it determines the lifespan of the battery. The layered crystal structure of vanadyl formate, VO(HCOO)₂·H₂O, contributes to its chemical stability under normal storage conditions. researchgate.net

Electrochemical Performance of Vanadium Formate Materials

Material Current Density (mA g⁻¹) Reversible Capacity (mAh g⁻¹) Cycle Number
Vanadium Formate (VF) 50 329 50

Charge Storage Mechanisms (e.g., V³⁺/V⁴⁺ redox couple, pseudocapacitive behavior)

The charge storage mechanism in vanadium formate-based anodes is multifaceted. Ex-situ X-ray photoelectron spectroscopy studies have confirmed the involvement of the V³⁺/V⁴⁺ redox couple in the charge storage process. scispace.comnih.gov This indicates that the vanadium ions change their oxidation state during the charging and discharging of the battery, which is a fundamental aspect of how transition metal-based battery materials store energy.

Furthermore, a significant portion of the reversible capacity is attributed to pseudocapacitive behavior. scispace.comnih.gov Pseudocapacitance is a Faradaic process that involves fast and reversible redox reactions at or near the surface of the material, which allows for high charge and discharge rates, contributing to the material's high rate capability. scispace.comresearchgate.net

Precursor Chemistry for Nanoscale Vanadium Oxides

Beyond its direct application in batteries, formic acid, vanadium salt also plays a crucial role as a precursor in the synthesis of other important vanadium-based materials.

Vanadyl Formate as Precursor for Vanadium Sesquioxide (V₂O₃)

Vanadyl formate monohydrate (VO(HCOO)₂·H₂O) has been successfully used as a precursor for the preparation of nanoscale vanadium sesquioxide (V₂O₃). researchgate.netresearcher.life Vanadium sesquioxide is a material of interest due to its unique properties, including a metal-insulator transition at low temperatures. acs.org The use of vanadyl formate as a precursor provides a reliable route to synthesize this valuable nanomaterial. researchgate.netdntb.gov.ua

Derived Materials in Diverse Applications (e.g., catalysts, sensors, supercapacitors)

Formic acid, vanadium salt, particularly vanadyl formate, serves as a valuable precursor for the synthesis of various vanadium-based materials. researchgate.netresearchgate.net These derived materials, primarily different phases of vanadium oxide, exhibit a range of functional properties that make them suitable for applications in catalysis, sensing, and energy storage. The thermal decomposition of vanadyl formate allows for the production of vanadium oxides such as vanadium sesquioxide (V₂O₃), which possess unique electronic and structural characteristics. researchgate.net

Catalysts

Vanadium oxides derived from precursors like vanadium formate are highly effective catalysts in numerous industrial chemical processes, especially selective oxidation reactions. researchgate.netresearchgate.net Vanadium pentoxide (V₂O₅), for instance, is a cornerstone catalyst in the production of sulfuric acid, where it facilitates the oxidation of sulfur dioxide to sulfur trioxide. researchgate.net The catalytic activity of vanadium-based materials is attributed to the ability of vanadium to exist in multiple oxidation states (from V²⁺ to V⁵⁺), which facilitates redox cycles essential for catalytic processes. researchgate.netmdpi.com

Supported vanadium oxide catalysts are widely studied for the oxidative dehydrogenation (ODH) of short-chain alkanes, such as ethane (B1197151). mdpi.com The performance of these catalysts, including their activity and selectivity, is highly dependent on the support material (e.g., Al₂O₃, ZrO₂, TiO₂) and the dispersion of the vanadia species. mdpi.comutwente.nl For example, in the aerobic transformation of methanol, vanadium oxide catalysts can yield various products, including formaldehyde (B43269), dimethyl ether, and carbon oxides, depending on the catalyst's redox and acid-base properties. mdpi.com

Derived Vanadium MaterialCatalytic ApplicationKey Research FindingReference
V₂O₅-based catalystsSulfur Trioxide SynthesisActs as a key catalyst for oxidizing SO₂ to SO₃ in sulfuric acid production. researchgate.net researchgate.net
V-Ti OxideMethanol Oxidation to Methyl FormateDemonstrates effective mechanism for selective oxidation. acs.org acs.org
V₂O₅ on Al₂O₃ SupportEthane Oxidative Dehydrogenation (ODH)Achieves high selectivity (approx. 70%) to ethylene (B1197577) at low ethane conversion. mdpi.com mdpi.com
V₂O₅ on ZrO₂ SupportMethanol OxidationPrimarily yields formaldehyde, indicating a low presence of acid sites. mdpi.com mdpi.com

Sensors

The unique semiconducting properties of vanadium oxides make them excellent candidates for gas sensing applications. acs.orgmdpi.com Materials like vanadium pentoxide (V₂O₅) are used to fabricate chemiresistive sensors, where the electrical resistance changes upon exposure to specific gases. mdpi.comresearchgate.net This change is typically due to redox reactions occurring on the sensor's surface, which alters the concentration of charge carriers. For instance, the interaction between an oxidizing gas like NO₂ and an n-type V₂O₅ sensor can lead to a measurable change in resistance. mdpi.comnih.gov

The sensitivity and selectivity of these sensors can be enhanced by creating nanostructured morphologies, such as nanorods, hollow spheres, or hierarchical networks, which provide a higher surface-area-to-volume ratio for gas interaction. mdpi.comresearchgate.net Vanadyl formate can be used as a precursor to synthesize V₂O₃, a material also explored for gas sensing applications. researchgate.net Furthermore, doping or creating composites, for example with laser-induced graphene (LIG), can significantly improve sensor performance, lowering the limit of detection to parts-per-billion (ppb) levels for gases like NOₓ. nih.gov

Derived Vanadium MaterialSensor TypeTarget AnalyteKey Performance MetricReference
V₂O₅ Hollow SpheresChemiresistiveTrimethylamine (TEA)Response (Ra/Rg) of 9.7 at 370 °C. mdpi.com mdpi.com
V₂O₅-decorated α-Fe₂O₃ChemiresistiveDiethylamineFast response time of 2 seconds to 100 ppm at 350 °C. mdpi.com mdpi.com
VOₓ-doped LIGChemiresistiveNitrogen Oxides (NOₓ)Ultralow limit of detection of 3 ppb at room temperature. nih.gov nih.gov
V₂O₅ Hierarchical NetworksChemiresistiveEthanol (B145695)Exhibits dual working temperature characteristics for sensing. researchgate.net researchgate.net

Supercapacitors

Vanadium-based materials are promising electrodes for supercapacitors due to their high theoretical specific capacitance, cost-effectiveness, and multiple valence states that facilitate fast and reversible Faradaic reactions. rsc.orgespublisher.comresearchgate.net Vanadium oxides such as V₂O₅ and V₂O₃, which can be synthesized from vanadyl formate precursors, are extensively researched for this purpose. researchgate.netacs.orgnih.gov The layered structure of V₂O₅ allows for the intercalation of ions from the electrolyte, contributing to pseudocapacitance and boosting energy storage capacity. espublisher.com

However, bulk vanadium oxides often suffer from poor electrical conductivity and structural instability during cycling. nih.gov To overcome these limitations, research focuses on creating nanostructures (nanorods, nanofibers) and composites with conductive materials like carbon nanotubes, graphene, or conducting polymers (e.g., polypyrrole). nih.govespublisher.comrsc.org These strategies enhance electron mobility, increase the electrochemically active surface area, and buffer against volume changes during charge/discharge cycles. For example, a V₂O₅@polypyrrole core-shell nanofiber electrode demonstrated a high specific capacitance of 307 F/g and retained 82% of its capacity after 1000 cycles. espublisher.com Asymmetric supercapacitors using vanadium-based materials for one or both electrodes have shown high energy and power densities. rsc.org

Derived Vanadium Electrode MaterialSupercapacitor TypeKey Performance MetricReference
V₂O₅@Polypyrrole Core-Shell NanofiberSymmetricSpecific Capacitance: 307 F/g; Energy Density: 37 Wh/kg. espublisher.com espublisher.com
V₂O₅/rGO CompositeAsymmetric Na-ionSpecific Capacitance: 224 F/g; Energy Density: 65 Wh/kg. nih.gov nih.gov
N-doped V₄C₃/C // VO₂/VSe₂AsymmetricEnergy Density: 21.4 Wh/kg; Power Density: 4.5 kW/kg. rsc.org rsc.org
V₂O₅ NanorodsSolid-stateSpecific Capacitance: ~141.8 F/g; Energy Density: ~19.1 Wh/kg. researchgate.net researchgate.net
VO₂–V₂O₅/NCPotassium-ion CapacitorEnergy Density: 154 Wh/kg; Retained 72.1% capacity after 10,000 cycles. acs.org acs.org

Magnetic Properties of Vanadium Formate Coordination Polymers

Studies on formate-based coordination polymers containing transition metals reveal that the formate ligand can facilitate magnetic exchange interactions, leading to long-range magnetic ordering at low temperatures. acs.org For instance, in several three-dimensional formate-based polymers, predominantly antiferromagnetic (AFM) interactions were observed, where the magnetic moments of adjacent metal centers align in an anti-parallel fashion. acs.org

In hybrid vanadium-organic coordination polymers, robust magnetic ordering has been achieved. A notable example is a soft ferrimagnet created from a reaction involving a vanadium precursor, which exhibited a Curie temperature (T_C) of approximately 110-115 K. rsc.orgunt.edu Below this temperature, the material displays spontaneous magnetic ordering. The magnetic characterization of such materials involves measuring the magnetic susceptibility as a function of temperature and the magnetization as a function of an applied magnetic field. rsc.orgunt.edu These measurements help determine the nature and strength of the magnetic interactions and the temperature at which magnetic phase transitions occur.

Material SystemMagnetic Property/PhenomenonKey Research FindingReference
[NaM(HCOO)₃(H₂O)]ₙ & [KM(HCOO)₃]ₙ (M=Co²⁺, Ni²⁺, Mn²⁺)AntiferromagnetismPredominant antiferromagnetic interactions were observed in these 3D formate-based coordination polymers. acs.org acs.org
Hybrid Vanadium-Organic Coordination PolymerFerrimagnetismExhibited magnetic ordering with a Curie temperature (T_C) of ~110 K and a coercive field of ~5 Oe at 5 K. rsc.orgunt.edu rsc.orgunt.edu
Hollandite-type Vanadium OxideAntiferromagnetismStrong antiferromagnetic exchange indicated by a negative Curie-Weiss temperature (Θ ≈ -500 K). researchgate.net researchgate.net
AV₂O₄ Vanadium Spinels (A=Cd, Mg)Field-Induced Phase TransitionA jump in magnetization at ~40 Tesla indicates a transition between two distinct magnetic orders. arxiv.org arxiv.org

Biological Interactions and Mechanistic Insights Non Clinical Focus

Cellular and Subcellular Level Interactions

The journey of vanadium continues across the cell membrane and into various subcellular compartments, where it can exert its biological effects.

The passage of vanadium across cellular membranes is a complex process that depends on the specific vanadium species. Anionic vanadate (B1173111) (V) can enter cells through anion exchange channels, such as those for phosphate (B84403) and sulfate (B86663), due to its structural similarity to phosphate. Some vanadium compounds may also cross the membrane via passive diffusion.

Vanadium compounds can interact directly with the plasma membrane, potentially altering the organization of lipids and proteins within the bilayer. Such interactions could influence membrane-dependent signaling pathways. Studies have shown that certain vanadium compounds can penetrate the lipid interface and localize within the hydrophobic portion of the membrane.

Following cellular uptake, vanadium is distributed among various subcellular fractions. A significant portion of cellular vanadium is often found in the soluble supernatant fraction (cytosol).

Mitochondria have been identified as a key subcellular target for vanadium accumulation. The accumulation of vanadium in mitochondria can have significant consequences for cellular energy metabolism and redox balance. Excessive mitochondrial vanadium can lead to swelling, disruption of the membrane potential, and impairment of the electron transport chain, which can trigger oxidative stress and cell death. The specific form of administered vanadium, such as decavanadate (B1236424), can influence its pattern of mitochondrial accumulation.

Inside the cell, the speciation of vanadium continues to be dynamic and is influenced by the distinct environments of different organelles. The reducing environment of the cytoplasm can lead to the conversion of V(V) to V(IV).

Furthermore, the pH and concentration of vanadium within specific organelles can lead to the formation of different oligomeric species. For instance, at acidic pH and high concentrations within certain vesicles, the formation of decavanadate has been observed using ⁵¹V NMR spectroscopy. The intracellular breakdown of vanadium complexes and its subsequent interaction with various cellular components, such as proteins and metabolites, are critical for its ultimate physiological or toxicological effects.

Biochemical and Molecular Mechanisms (Excluding Clinical Outcomes)

Formic acid, vanadium salt, and other vanadium compounds exert their biological effects through a complex interplay of biochemical and molecular interactions. These mechanisms are primarily centered on the ability of vanadium to exist in multiple oxidation states, allowing it to participate in redox reactions and interact with a variety of cellular components.

Modulation of Cellular Signaling Pathways (e.g., phosphatases, kinases)

Vanadium compounds are well-documented inhibitors of protein tyrosine phosphatases (PTPs). nih.govudel.edu This inhibition is a cornerstone of many of its biological effects. nih.gov The vanadate ion (VO₄³⁻), structurally similar to phosphate, acts as a competitive inhibitor for PTPs, which are enzymes that remove phosphate groups from tyrosine residues on proteins. nih.gov By inhibiting PTPs, vanadium compounds effectively prolong the phosphorylated, and typically activated, state of key signaling proteins, including insulin (B600854) receptors. nih.govudel.edu This action enhances downstream signaling cascades. nih.gov

Key signaling pathways modulated by vanadium compounds include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : Vanadium compounds can activate the MAPK signaling pathway, including the extracellular signal-regulated kinase (ERK). nih.govresearchgate.net This activation is implicated in the regulation of cell proliferation and differentiation. nih.gov In some cancer cells, this can lead to cell cycle arrest and apoptosis. researchgate.netmdpi.com

Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway : This pathway, crucial for cell growth, survival, and metabolism, is also stimulated by vanadium compounds. nih.govmdpi.com The stimulation of the PI3K/Akt pathway is believed to be a significant contributor to the insulin-mimetic effects of vanadium. mdpi.com

Nuclear Factor-kappa B (NF-κB) Pathway : Vanadium has been shown to modulate the NF-κB pathway, which is involved in cellular responses to stress and inflammation. researchgate.netmdpi.com

The table below summarizes the effects of vanadium compounds on key signaling molecules.

Signaling Molecule/PathwayEffect of Vanadium CompoundsPrimary MechanismAssociated Biological Outcome
Protein Tyrosine Phosphatases (PTPs) InhibitionCompetitive inhibition due to structural similarity to phosphateEnhanced phosphorylation of signaling proteins
MAPK/ERK Pathway ActivationInhibition of PTPs that dephosphorylate pathway componentsRegulation of cell proliferation and differentiation
PI3K/Akt Pathway ActivationUpstream signaling enhancement, likely via PTP inhibitionPromotion of cell survival and glucose metabolism
NF-κB Pathway ModulationVaries by cell type; can be activated or inhibitedRegulation of inflammation and apoptosis

Mechanisms of Reactive Oxygen Species (ROS) Formation

Vanadium compounds, particularly in the vanadyl (V⁴⁺) state, are known to generate reactive oxygen species (ROS). nih.govresearchgate.net The primary mechanism involves Fenton-like reactions, where V⁴⁺ reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). nih.govnih.gov

The redox cycling between the V⁴⁺ (vanadyl) and V⁵⁺ (vanadate) states is a key driver of ROS production. nih.gov Cellular reductants can convert V⁵⁺ to V⁴⁺, which then participates in the Fenton-like reaction. This cycle can lead to a sustained production of ROS, contributing to oxidative stress. nih.gov Studies have shown that V⁴⁺ is more effective at generating ROS compared to V⁵⁺. nih.gov

Effects on Lipid Peroxidation (LPO) Pathways

The generation of ROS by vanadium compounds can initiate and propagate lipid peroxidation (LPO). nih.govnih.gov LPO is a chain reaction that involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids found in cell membranes. researchgate.netnih.gov This process can lead to damage of cellular membranes, altering their fluidity and permeability, and impairing the function of membrane-bound proteins. nih.govresearchgate.net The products of LPO themselves can be reactive and contribute to further cellular damage. nih.gov Increased levels of LPO products have been observed in tissues exposed to vanadium compounds. researchgate.netnih.gov

Mechanistic Aspects of Insulin-Mimetic Properties

The insulin-mimetic properties of vanadium compounds are largely attributed to their ability to inhibit PTPs, most notably PTP1B, which is a key negative regulator of the insulin signaling pathway. nih.govmdpi.compreprints.org By inhibiting PTP1B, vanadium prevents the dephosphorylation of the insulin receptor, thereby prolonging its activation and enhancing downstream signaling events. nih.govmdpi.com This leads to increased glucose uptake and metabolism, mimicking the effects of insulin. semanticscholar.orgnih.gov

Furthermore, vanadium compounds can stimulate glucose transport and metabolism through mechanisms that may be independent of the early events in the insulin signaling cascade, potentially bypassing defects in the insulin receptor itself. semanticscholar.orgresearchgate.net They have been shown to increase the number of GLUT-4 glucose transporters in the cell membrane and stimulate glycogen (B147801) synthesis. nih.gov

Mechanistic Aspects of Antioxidant Effects

While vanadium is often associated with the generation of ROS, some studies suggest it can also exhibit antioxidant properties under specific conditions. nih.govmdpi.com This dual role is complex and not fully understood. The potential antioxidant effects may arise from the ability of certain vanadium complexes to scavenge free radicals or to upregulate the expression and activity of endogenous antioxidant enzymes. mdpi.com For instance, some organic vanadium complexes have been shown to increase the concentration of glutathione, a major intracellular antioxidant, in adipose tissue. mdpi.com However, the pro-oxidant activities of vanadium are more commonly reported and are a central aspect of its biological interactions. nih.govnih.gov

Preclinical Studies on Bone Healing Mechanisms (e.g., osteoblast differentiation, osteoclast inhibition)

Preclinical studies have demonstrated the potential of vanadium compounds to enhance bone healing. esmed.orgresearchgate.netscilit.com The underlying mechanisms involve a dual action on bone cells: promoting the activity of bone-forming cells (osteoblasts) and inhibiting the activity of bone-resorbing cells (osteoclasts). esmed.orgresearchgate.net

Osteoblast Differentiation : Vanadium compounds have been shown to stimulate the proliferation and differentiation of osteoblasts. nih.govnih.govshu.edu This leads to increased synthesis of collagen and other extracellular matrix components, as well as enhanced mineralization, which are critical steps in bone formation. nih.govnih.gov The activation of the MAPK and PI3K signaling pathways in osteoblasts is thought to mediate these effects. nih.gov

Osteoclast Inhibition : Vanadium ions have been found to inhibit the differentiation and activity of osteoclasts. nih.gov This is significant because excessive osteoclast activity can lead to bone loss. The inhibition of tartrate-resistant acid phosphatase (TRAP), an enzyme crucial for osteoclast function, is one of the proposed mechanisms. nih.gov

The combined effect of stimulating bone formation and inhibiting bone resorption makes vanadium compounds a subject of interest for potential therapeutic applications in bone repair and regeneration. esmed.orgscilit.com

The following table summarizes the preclinical findings on the effects of vanadium on bone cells.

Cell TypeEffect of Vanadium CompoundsKey Mechanistic FindingsReference
Osteoblasts Promotes proliferation and differentiationActivation of MAPK and PI3K pathways; increased collagen synthesis and mineralization nih.govnih.govshu.edu
Osteoclasts Inhibits differentiation and activityDecreased expression and activity of tartrate-resistant acid phosphatase (TRAP) nih.gov

Environmental Dynamics and Impact Research

Environmental Occurrence and Distribution of Vanadium

Vanadium is a naturally occurring element that is widely distributed in the Earth's crust, with an average concentration of about 100-150 parts per million (ppm), making it more abundant than some other well-known metals like copper and zinc. cdc.govnih.govmdpi.com It is found in over 65 different minerals and is also a component of fossil fuels like crude oil and coal. cdc.govnih.gov Its distribution in the environment is a result of both natural processes and human activities. researchgate.net

Natural processes are significant contributors to the presence of vanadium in the environment. The primary natural sources include:

Rock Erosion and Weathering: The natural weathering of rocks and soil erosion is the main pathway for the release of vanadium into water and soils. cdc.gov This process often involves the conversion of the less soluble trivalent form (V3+) to the more soluble pentavalent form (V5+). cdc.gov Shales, in particular, are abundant in vanadium. cas.cn

Volcanic Activity: Volcanic emissions release vanadium into the atmosphere. cdc.govresearchgate.net However, these contributions are generally considered negligible compared to other natural and anthropogenic sources. cdc.gov

Continental Dust and Marine Aerosols: The formation of continental dust and marine aerosols also contributes to the natural atmospheric release of vanadium, with continental dust being the largest of these natural atmospheric sources. cdc.govresearchgate.net

Human activities have significantly altered the global cycle of vanadium, leading to increased concentrations in various environmental compartments. vanadiumprice.comacs.org Anthropogenic emissions to the atmosphere are estimated to be substantially higher than those from natural sources. cdc.govvanadiumprice.com Key anthropogenic sources include:

Fossil Fuel Combustion: This is the single largest source of vanadium release into the atmosphere, particularly the combustion of residual fuel oils. cdc.gov These oils can contain vanadium in concentrations ranging from 1 to 1,400 ppm. cdc.gov During combustion, organovanadium compounds are oxidized into various vanadium oxides (e.g., vanadium pentoxide, vanadium tetroxide) and emitted as fly ash. cdc.govccme.ca Coal combustion is another major contributor. cdc.govnih.gov

Industrial Effluents and Processes: A range of industrial activities release vanadium into the environment. These include mining and smelting of vanadium-containing ores, steel manufacturing (where vanadium is used as an alloy), and the production of catalysts, glass, and ceramics. nih.govresearchgate.net Leachates from mining tailings and slag heaps are also significant sources. cdc.gov

Waste and Fertilizers: Vanadium can be introduced into the soil and water through the application of certain fertilizers and the disposal of municipal sewage sludge. cdc.govnih.gov

Table 1: Vanadium Content in Various Sources

Source CategorySpecific SourceTypical Vanadium Concentration
Natural Earth's Crust~100-150 mg/kg cdc.govnih.gov
Soils10 - 500 mg/kg usgs.gov
Streams and Rivers0.2 - 2.9 µg/L usgs.gov
Seawater (Coastal)0.3 - 2.8 µg/L usgs.gov
Anthropogenic Residual Fuel Oil1 - 1,400 mg/kg cdc.gov
U.S. Coal (Average)15 - 34 mg/kg cdc.gov
Anthracite Coal~125 mg/kg cdc.gov
Contaminated Soils (near mines)548 - 7,160 mg/kg usgs.gov

Specific data on the accumulation of formic acid, vanadium salt (vanadium formate) in ecosystems is not available in the reviewed literature. However, the general behavior of vanadium indicates that it can accumulate in various environmental compartments. Vanadium binds strongly to soil and sediments. cdc.gov In aquatic systems, while some organisms show little tendency to bioaccumulate vanadium, certain invertebrates have been found to contain higher concentrations than fish. cdc.govnih.gov In terrestrial environments, plants can take up vanadium from the soil, though it tends to accumulate more in the roots than in the shoots. nih.gov The degree of accumulation is highly dependent on the specific vanadium compound, its bioavailability, and the local environmental conditions. nih.gov

Environmental Speciation and Transformation Pathways

The environmental impact of vanadium is critically dependent on its chemical form, or speciation. mdpi.com Vanadium can exist in several oxidation states, primarily from +2 to +5. libretexts.org In most environmental settings, the tetravalent (V(IV)) and pentavalent (V(V)) states are the most prevalent and stable. nih.govacs.org The transformation between these states is influenced by environmental factors like pH and redox potential (Eh). mdpi.comresearchgate.net

The stability of vanadium's oxidation states varies significantly with environmental conditions:

Vanadium(V): In aerobic (oxidizing) environments, V(V) is the dominant form. nih.govnih.gov In aqueous solutions with a pH above 4, it typically exists as the oxyanion vanadate (B1173111) (H₂VO₄⁻ or HVO₄²⁻). acs.orgoup.com V(V) species are generally more soluble and mobile than V(IV) species. acs.orgekb.eg

Vanadium(IV): Under moderately reducing and more acidic conditions, V(IV) is more stable, often occurring as the vanadyl cation (VO²⁺). nih.govacs.org V(IV) can form strong complexes with organic matter, which can affect its stability and mobility. oup.com

Vanadium(III): The V(III) state is generally unstable in the presence of oxygen at physiological pH and has limited solubility, making it largely absent from environmental solutions. nih.gov It is typically found only under highly reducing conditions. usgs.gov

Vanadium(II): The V(II) state is very easily oxidized and is not stable in the presence of air or water, rapidly converting to higher oxidation states. libretexts.orgchemguide.co.uk

Microbial activity can also play a role in the transformation of vanadium states, with some bacteria capable of reducing the more toxic V(V) to the less soluble V(IV) form. researchgate.netmdpi.com

The mobility and bioavailability of vanadium determine its potential to be taken up by organisms and exert biological effects. These properties are controlled by a combination of factors.

In Soil:

pH: Soil pH is a critical factor. An increase in pH can promote the migration and release of vanadium in soil. mdpi.com V(V) anions are more mobile in neutral to alkaline soils, while the V(IV) cation (VO²⁺) is more prevalent under acidic conditions. mdpi.comekb.eg

Sorption: Vanadium mobility is significantly limited by its tendency to sorb (adsorb or absorb) onto soil components. It binds strongly to iron and aluminum oxides/hydroxides, clay minerals, and organic matter. nih.govoup.com This binding reduces its concentration in the soil solution and thus its bioavailability. oup.com

Redox Potential: The redox potential of the soil influences the oxidation state. Well-aerated soils favor the more mobile V(V) state, while waterlogged or anaerobic conditions promote the reduction to the less mobile V(IV) state. researchgate.net

In Aquatic Environments:

Oxidation State and Solubility: In oxygenated waters, vanadium predominantly exists as soluble V(V) vanadates, which are highly mobile. acs.orgnih.gov In anoxic or suboxic water layers or sediments, V(IV) becomes more significant. nih.gov

Complexation: Vanadium can form complexes with dissolved organic and inorganic ligands, which can alter its stability and mobility. usgs.gov

Sediment Interaction: Vanadium tends to accumulate in sediments, particularly those rich in organic matter or iron and manganese oxides. tandfonline.comnih.gov This process removes vanadium from the water column, but changes in environmental conditions (like pH or redox potential) can lead to its re-release.

Table 2: Factors Influencing Vanadium Mobility and Bioavailability

FactorInfluence on Mobility/BioavailabilityEnvironmental Context
pH Increasing pH can increase mobility of V(V) anions. mdpi.comCrucial in both soil and aquatic systems.
Redox Potential (Eh) Oxidizing conditions favor soluble V(V); reducing conditions favor less soluble V(IV). nih.govresearchgate.netVaries between aerated surface waters/soils and anoxic sediments/waterlogged soils.
Organic Matter Can form stable complexes with V(IV), reducing mobility; can also facilitate reduction of V(V) to V(IV). oup.comImportant in organic-rich soils and sediments.
Iron/Aluminum Oxides Strong sorption of vanadate (V(V)) reduces its mobility and bioavailability. oup.comA primary control on vanadium retention in most soils.

Dualistic Role of Vanadium in Environmental Systems

Vanadium (V) is a transition element that is widely distributed in the Earth's crust and plays a complex and dualistic role in environmental systems. nih.govnih.gov Its impact on terrestrial organisms is highly dependent on its concentration and oxidation state, exhibiting both beneficial and detrimental effects. nih.govnih.govmdpi.com While it is not universally classified as an essential element for higher plants, low concentrations have been shown to be advantageous for growth and development. nih.govtaylorfrancis.com Conversely, elevated levels of vanadium, often resulting from industrial activities, can lead to soil contamination and negative consequences for most living organisms. nih.govnih.govtaylorfrancis.com

Beneficial Effects on Terrestrial Organisms at Low Concentrations

At low concentrations, typically not exceeding 2 mg/kg of dry plant tissue, vanadium can act as a growth stimulant for many terrestrial plants. mdpi.combohrium.com Appropriate low doses of vanadium ions have been observed to foster plant growth and development, provide cytoprotective effects, and boost the synthesis of certain biologically active compounds. nih.govnih.govmdpi.comresearchgate.net The tetravalent form of vanadium, V(IV), is generally considered more beneficial to plant functions than the pentavalent form, V(V). mdpi.com

Research has identified several positive physiological effects of low-level vanadium exposure in plants. These benefits include an enhancement in the synthesis of chlorophyll (B73375), amino acids, and sugars. mdpi.comresearchgate.net Furthermore, vanadium can activate the enzymatic antioxidant system in plants, which helps in managing cellular stress. mdpi.com In agricultural contexts, vanadium salts have been utilized to influence and manipulate the secondary metabolism of plants. mdpi.com It can also play a role similar to molybdenum in the enzyme nitrate (B79036) reductase, which is crucial for nitrogen assimilation, particularly in molybdenum-deficient conditions. researchgate.net

Table 1: Documented Beneficial Effects of Vanadium at Low Concentrations on Plants

Physiological EffectObservationReferences
Growth StimulationIncreased plant height, root length, and overall biomass production. researchgate.net
PhotosynthesisEnhanced chlorophyll biosynthesis (chlorophyll a, b) and increased carotene levels. mdpi.comresearchgate.netresearchgate.net
Metabolite SynthesisIncreased levels of total free amino acids and soluble sugars in various plant parts. mdpi.comresearchgate.net
Nutrient UptakeImproved nitrogen assimilation and utilization. researchgate.net
Stress ResponseActivation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov

Detrimental Effects on Terrestrial Organisms at Elevated Concentrations

When the concentration of vanadium in plant tissues surpasses a threshold of approximately 2 mg·kg−1 of dry weight, its effects become detrimental. mdpi.com Excessive accumulation of vanadium in the soil and its subsequent uptake by plants leads to a significant destabilization of their physiological balance. nih.govnih.govmdpi.com This imbalance manifests as a slowdown in biomass growth, which ultimately results in a considerable reduction in crop yield. nih.govnih.govresearchgate.net

High concentrations of vanadium induce a state of oxidative stress in plants, characterized by the overproduction of reactive oxygen species (ROS). bohrium.comresearchgate.net This oxidative damage can lead to lipid peroxidation, chromosomal damage, and the inhibition of crucial enzymes. researchgate.net Vanadium toxicity also interferes with the uptake and transport of essential nutrients like phosphorus, iron, calcium, and manganese, leading to nutritional imbalances. taylorfrancis.comresearchgate.net

Visible symptoms of vanadium toxicity in plants include stunted growth, chlorosis (yellowing of leaves), necrosis (tissue death), and the development of abnormal, coralloid root structures. taylorfrancis.comscienceforecastoa.com For example, studies have shown that nutrient solutions containing 40 mg/l of ammonium (B1175870) metavanadate caused wilting in tomato plants and significantly reduced the stem length, number of leaves, and dry weight of Chinese green mustard. researchgate.net Similarly, high vanadium doses have been shown to inhibit shoot growth in Triticale and reduce the fresh and dry weight of watermelon seedlings. scienceforecastoa.com

Table 2: Detrimental Effects of Elevated Vanadium Concentrations on Plants

Physiological EffectObservationReferences
Growth InhibitionReduced biomass, stunted growth of roots and shoots, and abnormalities. taylorfrancis.comresearchgate.netscienceforecastoa.com
Oxidative StressOverproduction of reactive oxygen species (ROS) leading to cellular damage. bohrium.comresearchgate.net
Nutrient ImbalanceInhibits uptake of essential elements like phosphorus, zinc, calcium, and copper. taylorfrancis.comresearchgate.net
Photosynthesis ImpairmentReduction in chlorophyll content and disruption of chloroplast structure. nih.govtaylorfrancis.com
Enzyme InhibitionInterferes with the function of key enzymes mediating energy production and protein synthesis. mdpi.comresearchgate.net

Bioremediation Strategies for Vanadium Contamination

Given the toxicity of high vanadium concentrations, effective remediation strategies for contaminated soil and water are essential. Bioremediation, which utilizes biological organisms to remove or neutralize pollutants, is considered an environmentally friendly and cost-effective approach. iipseries.orgnih.gov Key bioremediation techniques for vanadium include microbial remediation and phytoremediation. nih.gov

Microbial remediation involves the use of microorganisms to alter the chemical state of vanadium, thereby reducing its toxicity and mobility. nih.gov A promising strategy is the bio-reduction of the highly soluble and toxic pentavalent vanadium, V(V), to the less soluble and less toxic tetravalent form, V(IV). mdpi.comiipseries.org Various bacteria have demonstrated the ability to perform this reduction, using vanadium as an electron acceptor during respiration. mdpi.com This process can effectively immobilize vanadium in soil and water. iipseries.org For instance, soil-inoculated bioreactors have shown high efficiency in V(V) bioreduction. iipseries.org

Phytoremediation uses plants to clean up contaminated environments. nih.gov Two primary phytoremediation methods for vanadium are phytoextraction and phytostabilization. taylorfrancis.comiipseries.org

Phytoextraction: This process involves using hyperaccumulator plants that can absorb large amounts of vanadium from the soil and translocate it to their above-ground tissues (shoots and leaves). iipseries.org These plants can then be harvested, effectively removing the vanadium from the soil. The screening and identification of effective vanadium hyperaccumulators are active areas of research. acs.org

Phytostabilization: This strategy uses plants to immobilize contaminants in the soil. Plants can reduce the mobility of vanadium by precipitating it in their root zone or adsorbing it onto their root surfaces, thus preventing it from leaching into groundwater or entering the food chain. taylorfrancis.comiipseries.org

In addition to bacteria and higher plants, microalgae such as Chlorella sorokiniana are being explored for their potential to remove vanadium from aqueous environments through adsorption. nih.gov Research continues to focus on optimizing these bioremediation techniques and discovering new organisms that can efficiently and sustainably treat vanadium contamination. acs.org

Future Research Directions and Emerging Paradigms

Advanced Synthetic Approaches for Tailored Formate (B1220265) Architectures

The development of advanced synthetic methods is critical for producing vanadium formate materials with precisely controlled structures and properties. Current research often utilizes vanadyl formate, specifically VO(HCOO)₂·H₂O, as a precursor for creating nanoscale vanadium oxides. researchgate.net Thermolysis of this precursor under controlled atmospheres can yield various vanadium oxide phases, such as V₂O₃. researchgate.net

Future research will likely focus on moving beyond simple precursors to the direct synthesis of complex vanadium formate architectures. These could include metal-organic frameworks (MOFs) or polyoxovanadate (POV) clusters where formate acts as a key ligand. rsc.org Techniques like hydrothermal and solvothermal synthesis, chemical vapor deposition, and solution-based methods are being refined to control the dimensionality and morphology of vanadium-based nanostructures, from zero-dimensional nanoparticles to three-dimensional frameworks. researchgate.netnih.govaip.org The goal is to tailor the electronic, catalytic, and magnetic properties of the final material by precisely arranging vanadium and formate ions at the molecular level.

Table 1: Potential Synthetic Routes for Tailored Vanadium Formate Architectures

Synthesis MethodDescriptionPotential Outcome for Vanadium Formate
Hydrothermal Synthesis Reactions in aqueous solutions at high temperature and pressure.Crystalline vanadium formate nanostructures (nanorods, nanowires). researchgate.net
Solvothermal Synthesis Similar to hydrothermal, but using non-aqueous solvents.Control over polymorphism and morphology of vanadium formate MOFs.
Thermolysis Decomposition of a precursor, like VO(HCOO)₂·H₂O, by heating.Phase-pure vanadium oxide nanoparticles with controlled size. researchgate.net
Self-Assembly Spontaneous organization of molecules into ordered structures.Formation of complex polyoxovanadate-formate clusters. rsc.org
Atomic Layer Deposition (ALD) Sequential, self-limiting surface reactions for thin-film growth.Atomically precise thin films of vanadium formate or related materials.

Deeper Mechanistic Understanding in Catalysis and Electrochemistry

Vanadium compounds are renowned for their catalytic versatility, participating in a wide array of reactions including oxidations, C-C bond cleavage, and polymerizations. scilit.comosti.govnih.gov Formate species have been identified as products or key intermediates in certain vanadium-catalyzed reactions, such as the photocatalytic degradation of lignin (B12514952) model compounds, which yields aryl formates. rsc.org Understanding the precise role of the formate ligand—whether it's a spectator, a product, or an active participant in the catalytic cycle—is a key area for future research.

In electrochemistry, vanadium oxides are central to applications like redox flow batteries and electrocatalysis. mdpi.comsci-hub.se Mechanistic studies on the electrochemical reduction of CO₂ have shown that formate can be a major product on certain catalysts under acidic conditions. researchgate.net Future work must employ advanced in-situ and operando spectroscopic techniques (e.g., X-ray absorption spectroscopy, Raman spectroscopy) combined with electrochemical methods to probe the vanadium formate interface during reaction. mdpi.comosti.gov This will help elucidate reaction pathways, identify active species, and understand how the formate ligand influences electron transfer processes and product selectivity. osti.govnih.gov

Elucidation of Biological Mechanisms at the Molecular Level (Non-Clinical)

At the molecular level, the biological effects of vanadium are often linked to the similarity between the vanadate (B1173111) (VO₄³⁻) and phosphate (B84403) (PO₄³⁻) ions. nih.govoup.com Vanadate can act as a competitive inhibitor for phosphate-metabolizing enzymes such as ATPases and phosphatases, thereby influencing numerous cellular signaling pathways. nih.govresearchgate.net When vanadium formate is introduced into a biological system, it is expected to dissociate, making vanadate and vanadyl species available to interact with cellular components. mdpi.com

Future non-clinical research should focus on how the formate counter-ion affects the bioavailability, cellular uptake, and speciation of vanadium. nih.gov It is crucial to investigate the interactions of vanadium formate with biological macromolecules like proteins and nucleic acids. For instance, studies have shown that vanadium can bind to serum proteins like transferrin and albumin, which act as carriers in the bloodstream. mdpi.comnih.gov Understanding how the initial formate salt form influences these binding affinities and subsequent distribution within cells and organelles is a significant research frontier. nih.gov Furthermore, exploring the reduction-oxidation cycling of vanadium (e.g., from V(V) to V(IV)) within cells and how this is influenced by the local environment created by formate and its metabolic products is essential. nih.gov

Sustainable and Green Chemistry Aspects of Vanadium Formate Utilization

Vanadium catalysis is a powerful tool for developing sustainable chemical processes in line with the principles of Green Chemistry. nih.govrsc.org Vanadium formate can contribute to this field primarily as a precursor for creating highly active and selective heterogeneous catalysts. rsc.org These catalysts can be employed in oxidation reactions that use environmentally benign oxidants like hydrogen peroxide (H₂O₂) or O₂. rsc.org

Emerging applications include the valorization of biomass, where vanadium catalysts can facilitate the selective cleavage of C-C and C-O bonds in complex biopolymers like lignin. rsc.org The formation of formate as a product in some of these reactions suggests a pathway for converting biomass into valuable chemical feedstocks. rsc.org Future research should aim to design recyclable vanadium formate-based catalysts, potentially by immobilizing them on sustainable supports like silica (B1680970), organic polymers, or metal-organic frameworks. rsc.org This approach minimizes waste and improves the economic viability of green chemical transformations.

Computational Predictions for Novel Applications and Material Design

Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. european-mrs.com Methods like Density Functional Theory (DFT) and machine learning are being applied to predict the structural, electronic, and catalytic properties of vanadium compounds. rsc.orgarxiv.org For vanadium formate, these computational approaches can be used to:

Predict Stable Structures: Identify novel, thermodynamically stable crystalline arrangements of vanadium formate. arxiv.org

Screen for Properties: Computationally screen hypothetical vanadium formate architectures for desired properties, such as specific band gaps for photocatalysis or optimal binding energies for catalytic substrates.

Model Reaction Mechanisms: Simulate reaction pathways in catalysis and electrochemistry to understand the role of the formate ligand and predict product selectivity. researchgate.net

Accelerate Discovery: Use machine learning models, trained on existing experimental and computational data, to predict the performance of new vanadium formate materials, thereby guiding experimental synthesis efforts. researchgate.net

An enhanced generative AI framework, such as a Wasserstein Generative Adversarial Network (WGAN), has already been developed to discover stable vanadium oxide compositions, a methodology that could be adapted for vanadium formate systems to navigate complex chemical spaces and identify novel functional materials. arxiv.org

Table 2: Computational Approaches in Vanadium Formate Research

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Catalysis, Material PropertiesCalculate electronic structure, model reaction pathways, predict stability. rsc.org
Molecular Dynamics (MD) Biological SystemsSimulate the interaction of vanadium formate with proteins and membranes.
Machine Learning (ML) Materials DiscoveryPredict material properties from structure, accelerate screening of candidates. researchgate.net
Kinetic Monte Carlo (kMC) CatalysisSimulate the kinetics of surface reactions over long timescales.

Interdisciplinary Research Integrating Synthesis, Theory, and Application

Progress in understanding and utilizing vanadium formate will increasingly depend on synergistic, interdisciplinary research. wikipedia.org The complexity of the compound's behavior across different fields necessitates a collaborative approach that bridges the gaps between synthesis, characterization, theoretical modeling, and real-world application.

An ideal research cycle would involve:

Computational Design: Theorists use computational tools to predict novel vanadium formate structures with promising properties for a specific application (e.g., a highly selective catalyst). european-mrs.com

Targeted Synthesis: Synthetic chemists develop and refine methods to create the predicted material with atomic precision. mdpi.com

Advanced Characterization: Material scientists employ a suite of advanced analytical techniques to verify the structure and properties of the synthesized material.

Performance Testing: Application-focused researchers (e.g., electrochemists, biochemists) evaluate the material's performance in the targeted application.

Mechanistic Investigation & Feedback: A combination of experimental and theoretical studies is used to understand the structure-property-performance relationships, providing feedback to refine the next generation of materials. acs.org

This integrated approach ensures that fundamental scientific discoveries are efficiently translated into practical technological advancements, unlocking the full potential of vanadium formate.

Q & A

Q. What methodologies are recommended for synthesizing vanadium formate salts?

Vanadium formate salts can be synthesized via controlled reactions between vanadium oxides (e.g., V₂O₅, VO₂) and formic acid under inert atmospheres. Key parameters include pH adjustment (to avoid premature precipitation) and temperature modulation (typically 60–100°C). Post-synthesis purification involves vacuum filtration and recrystallization in ethanol. This approach aligns with metal salt synthesis protocols used for Cu and Al formates .

Q. How can vanadium formate salts be characterized to confirm their structural and chemical properties?

  • Ion Chromatography (IC): Quantifies formate anion content and detects impurities like sulfates or chlorides .
  • Raman Spectroscopy: Identifies vibrational modes of the formate ligand (e.g., symmetric COO⁻ stretching at ~1,350 cm⁻¹) and vanadium-oxygen bonds .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways (e.g., loss of coordinated water or formate ligands at 150–300°C) .

Q. What are the critical factors influencing the solubility of vanadium formate in aqueous systems?

Solubility is pH-dependent due to vanadium’s redox activity. In acidic conditions (pH < 3), V⁴⁺ or V⁵⁺ ions dominate, while neutral to alkaline conditions favor polymeric oxovanadate species. Ionic strength and counterion effects (e.g., Na⁺ vs. NH₄⁺) also modulate solubility, requiring systematic titration studies .

Advanced Research Questions

Q. How do vanadium’s oxidation states (II–V) impact the catalytic activity of vanadium formate in electrochemical reactions?

Vanadium’s redox flexibility enables its use in formic acid electro-oxidation (FAEO). For example:

  • V³⁺/V⁴⁺ Couples: Facilitate electron transfer in acidic media, mimicking Pd-based catalysts but with lower overpotentials .
  • V⁵⁺ Oxides: Act as co-catalysts to suppress CO poisoning by oxidizing adsorbed intermediates. Methodological Note: Cyclic voltammetry in 0.5 M H₂SO₄ with controlled potential windows (0.2–1.2 V vs. RHE) can elucidate these mechanisms .

Q. What experimental designs resolve contradictions in the environmental stability of vanadium formate salts?

Conflicting data on hygroscopicity and oxidation rates arise from varying test conditions. A standardized protocol includes:

  • Temperature/Humidity Chambers: Test stability at 10–50°C and 20–80% RH, replicating indoor storage environments .
  • X-ray Photoelectron Spectroscopy (XPS): Monitors surface oxidation states after exposure to humid air .
  • Long-Term Aging Studies: Correlate degradation kinetics with crystallinity (via XRD) .

Q. How do vanadium formate salts interact with volatile organic compounds (VOCs) in multi-pollutant systems?

Vanadium formate may catalyze VOC degradation (e.g., formaldehyde) via Fenton-like reactions. Experimental setups involve:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Track VOC decomposition products (e.g., CO₂, H₂O) .
  • In Situ Infrared Spectroscopy: Identify intermediate species adsorbed on vanadium surfaces during catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.